molecular formula C8H9ClN2 B15244804 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine

Cat. No.: B15244804
M. Wt: 168.62 g/mol
InChI Key: WTJVZGOZTXRDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine is a heterocyclic compound that features a chlorine atom and an amine group attached to a cyclopenta[B]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine typically involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine . One common method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, leading to the target bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other heterocyclic compounds. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine

InChI

InChI=1S/C8H9ClN2/c9-8-4-6(10)5-2-1-3-7(5)11-8/h4H,1-3H2,(H2,10,11)

InChI Key

WTJVZGOZTXRDIO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(C=C2N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.